molecular formula C15H19IO3 B1327869 Ethyl 7-(2-iodophenyl)-7-oxoheptanoate CAS No. 898777-18-9

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Cat. No. B1327869
M. Wt: 374.21 g/mol
InChI Key: NFXIKWKINJZTCJ-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(2-iodophenyl)-7-oxoheptanoate” is an ester derivative, which contains an iodophenyl group and a heptanoate group. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their often pleasant smells .


Molecular Structure Analysis

The molecular structure of “Ethyl 7-(2-iodophenyl)-7-oxoheptanoate” would likely consist of a heptanoate backbone with an iodophenyl group attached at the 7th carbon, and an ethyl ester group attached to the carbonyl carbon of the heptanoate group .


Chemical Reactions Analysis

Esters, including “Ethyl 7-(2-iodophenyl)-7-oxoheptanoate”, can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and a strong acid or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 7-(2-iodophenyl)-7-oxoheptanoate” would depend on its specific structure. Esters generally have higher boiling points than their parent alcohols due to their larger size, and they are often less dense than water .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate and its derivatives are explored in the synthesis of compounds with potential antiproliferative activity. In one study, derivatives demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells (A549) with an EC50 value of 4.8 μmol L–1, indicating its potential in cancer research and treatment strategies (Nurieva et al., 2015).

Analytical Chemistry and Purity Analysis

The compound and its closely related derivatives are subjects in analytical chemistry, particularly in the development of methodologies for purity assessment and identification of trace impurities. For example, gas chromatography and mass spectrometry techniques have been employed to analyze ethyl 7-chloro-2-oxohepanoate, a related compound, to determine its purity and identify its main trace impurity, demonstrating the compound's role in ensuring quality control in chemical synthesis (Li, 2007).

Chemical Synthesis and Modification

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate serves as a building block in the synthesis of various chemical structures. For instance, its derivatives have been used in the stereoselective formation of beta-D-mannopyranosides and regioselective reductive radical fragmentation to beta-D-rhamnopyranosides, showcasing its utility in complex organic synthesis and the preparation of biologically relevant molecules (Crich & Bowers, 2006).

Medicinal Chemistry and Drug Synthesis

The compound is also involved in medicinal chemistry research, particularly in the synthesis of intermediates for pharmaceutical compounds. Research in this area aims at improving synthesis processes, enhancing yield, and minimizing side reactions, contributing to the development of efficient methods for drug production (Xin-zhi, 2006).

properties

IUPAC Name

ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXIKWKINJZTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645709
Record name Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

CAS RN

898777-18-9
Record name Ethyl 2-iodo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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